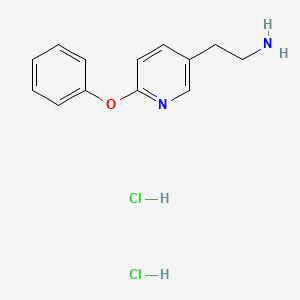

2-(6-Phenoxypyridin-3-yl)ethanamine dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

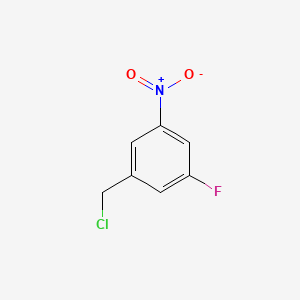

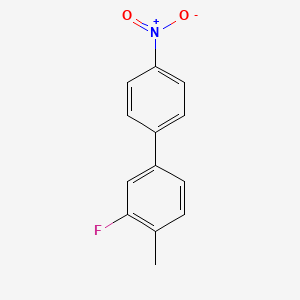

2-(6-Phenoxypyridin-3-yl)ethanamine dihydrochloride is a chemical compound with the CAS Number: 1303968-49-1. It has a molecular formula of C13H16Cl2N2O and a molecular weight of 287.19 .

Molecular Structure Analysis

The InChI code for 2-(6-Phenoxypyridin-3-yl)ethanamine dihydrochloride is 1S/C13H14N2O.2ClH/c14-9-8-11-6-7-13 (15-10-11)16-12-4-2-1-3-5-12;;/h1-7,10H,8-9,14H2;2*1H . This code provides a standard way to encode the molecular structure using text.Physical And Chemical Properties Analysis

2-(6-Phenoxypyridin-3-yl)ethanamine dihydrochloride is a white solid . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the web search results.Scientific Research Applications

Synthesis and Catalytic Activity

- A novel synthetic route for related compounds involves the utilization of starting materials through processes like O-alkylation, reduction, and hydrazinolysis, highlighting the method's convenience and economy for accessing key intermediates for medicinal and industrial applications (Xiaoxia Luo et al., 2008).

Structural Characterization and Antibacterial Activity

- Schiff base compounds synthesized through condensation reactions have been characterized using various analytical techniques. Their structural elucidation provides insights into designing molecules with potential antibacterial activities, emphasizing the importance of chemical structure in medicinal chemistry (Wang et al., 2008).

Catalytic Applications in Polymerization

- Zinc complexes bearing N,N'-bidentate entiopure ligands show high catalytic activity in the ring-opening polymerization of lactides, demonstrating the role of metal complexes in synthesizing biodegradable polymers (S. Nayab et al., 2012).

Applications in Polymer Synthesis

- Phosphinated compounds are explored for the economic preparation of soluble polyetherimides, indicating the significance of chemical modifications in enhancing material properties like thermal stability and flame retardancy (C. Lin et al., 2011).

Antimicrobial and Antifungal Activity

- Novel amides synthesized by condensation reactions exhibit antimicrobial and antifungal activities, showcasing the potential of chemical synthesis in developing new therapeutic agents (Vladimír Pejchal et al., 2015).

Mechanism of Action

Target of Action

Compounds with similar structures, such as pyrrolopyrazine derivatives, have exhibited various biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

Mode of Action

It’s worth noting that compounds with similar structures have shown a wide range of biological activities . For instance, pyrrolopyrazine derivatives have shown more activity on kinase inhibition .

Biochemical Pathways

Compounds with similar structures have been known to interact with various biochemical pathways, leading to a wide range of biological activities .

Pharmacokinetics

For instance, the compound’s Log BCF (Bioconcentration Factor) from a regression-based method is 0.500 (BCF = 3.162), indicating its potential for bioaccumulation . The compound’s half-life in a model river and lake are estimated to be 1.328E+005 days and 1.449E+006 days, respectively .

Result of Action

Compounds with similar structures have shown a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .

Action Environment

The action environment can significantly influence the compound’s action, efficacy, and stability. For instance, the compound’s volatilization from water is estimated by the Group SAR Method to be 2.03E-010 atm-m3/mole . This suggests that the compound’s action could be influenced by its surrounding environment, including factors such as temperature, pH, and the presence of other substances .

properties

IUPAC Name |

2-(6-phenoxypyridin-3-yl)ethanamine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O.2ClH/c14-9-8-11-6-7-13(15-10-11)16-12-4-2-1-3-5-12;;/h1-7,10H,8-9,14H2;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUQPQBFVIINDEK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=NC=C(C=C2)CCN.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16Cl2N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(6-Phenoxypyridin-3-yl)ethanamine dihydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4'-(Benzyloxy)-2-fluoro-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B582451.png)

![(3R,4R)-1-[(tert-butoxy)carbonyl]-4-ethylpyrrolidine-3-carboxylic acid](/img/structure/B582454.png)

![2-(9,9'-Spirobi[9H-fluoren]-2-yl)-4,6-bis([1,1':3',1''-terphenyl]-5'-yl)-1,3,5-triazine](/img/structure/B582458.png)

![Ethyl 8-bromo-6-nitroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B582465.png)